Autofluorescence for Live-Cell Serotonergic Neuron Identification
5,7-DHT creatinine sulfate is intrinsically autofluorescent, enabling direct visualization of living serotonergic neurons without immunohistochemical processing. In primary rat midbrain cultures (DIV10), incubation with 25 μM 5,7-DHT for 60 min resulted in selective accumulation exclusively in 5-HT-immunoreactive cells; no 5,7-DHT fluorescence co-localized with tyrosine hydroxylase (TH)-positive dopaminergic neurons [1]. This autofluorescent uptake was blocked by the selective serotonin reuptake inhibitor fluvoxamine (10 μM), confirming SERT-dependent specificity [2]. By contrast, 5,6-DHT and 6-OHDA are not autofluorescent and cannot be used for live-cell serotonergic identification. Direct comparison with 4,5-DHT showed that only 5,7-DHT combines neurotoxic potency with usable autofluorescence for morphological tracing [3].
| Evidence Dimension | Autofluorescence-based live-cell labeling specificity for serotonergic vs. dopaminergic neurons |
|---|---|
| Target Compound Data | 5,7-DHT (25 μM, 60 min): 100% of 5,7-DHT-accumulating cells co-labeled with anti-5-HT; 0% co-labeled with anti-TH (dopaminergic marker) |
| Comparator Or Baseline | 5,6-DHT: no autofluorescence reported; 6-OHDA: no autofluorescence reported; 4,5-DHT: autofluorescence present but different neuronal specificity |
| Quantified Difference | 5,7-DHT uniquely enables 100% specific live-cell identification of serotonergic neurons; 5,6-DHT and 6-OHDA provide 0% utility for this application |
| Conditions | Primary mesencephalic cultures from E14 Wistar rat embryos, DIV10, 25 μM 5,7-DHT + 0.005% ascorbic acid, 37°C, 60 min incubation; confocal laser scanning microscopy |
Why This Matters
This autofluorescence property allows researchers to identify and discriminate living serotonergic neurons without fixation or antibody staining, a capability that uniquely positions 5,7-DHT for live-cell imaging studies where 5,6-DHT and 6-OHDA are entirely unsuitable.
- [1] Rohrbacher J, Krieglstein K, Honerkamp S, et al. 5,7-Dihydroxytryptamine uptake discriminates living serotonergic cells from dopaminergic cells in rat midbrain culture. Neurosci Lett. 1995;199(3):207-210. doi:10.1016/0304-3940(95)12060-h View Source
- [2] Franke H, Grosche J, Illes P, Allgaier C. 5,7-Dihydroxytryptamine—a selective marker of dopaminergic or serotonergic neurons? Naunyn Schmiedebergs Arch Pharmacol. 2002;366(4):315-318. doi:10.1007/s00210-002-0621-3 View Source
- [3] Björklund A, Nobin A, Stenevi U. The use of neurotoxic dihydroxytryptamines as tools for morphological studies and localized lesioning of central indolamine neurons. Cell Tissue Res. 1973;145(4):479-501. View Source
